molecular formula C7H8F2O2 B2544509 rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylicacid CAS No. 2378490-07-2

rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylicacid

Cat. No.: B2544509
CAS No.: 2378490-07-2
M. Wt: 162.136
InChI Key: IVEIJCHETDTAKW-XINAWCOVSA-N
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Description

rac-(1R,5S)-2,2-difluorobicyclo[310]hexane-1-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group

Preparation Methods

The synthesis of rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to interact with biological molecules.

    Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved can vary depending on the context and application of the compound.

Comparison with Similar Compounds

rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid can be compared with other similar compounds, such as:

    rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid: This compound lacks the fluorine atoms, making it less reactive in certain chemical reactions.

    rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione: This compound contains a sulfur atom instead of fluorine, leading to different chemical properties and reactivity.

    rac-(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: This compound has a trifluoromethyl group and an azabicyclo structure, which can affect its reactivity and applications.

The uniqueness of rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid lies in its specific combination of fluorine atoms and bicyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(1S,5R)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)2-1-4-3-6(4,7)5(10)11/h4H,1-3H2,(H,10,11)/t4-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEIJCHETDTAKW-XINAWCOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1C2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@]2([C@H]1C2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378490-07-2
Record name rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
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